molecular formula C8H10ClNO B2557569 1-Pyridin-4-ylpropan-1-one;hydrochloride CAS No. 4173-86-8

1-Pyridin-4-ylpropan-1-one;hydrochloride

Cat. No. B2557569
CAS RN: 4173-86-8
M. Wt: 171.62
InChI Key: ORITXTWPHOJZCL-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylpropan-1-one hydrochloride, also known as 1-Propanone, 1-(4-pyridinyl)-, hydrochloride (1:1), is a chemical compound with the molecular formula C8H9NO.ClH and a molecular weight of 171.62 .


Molecular Structure Analysis

The molecular structure of 1-Pyridin-4-ylpropan-1-one hydrochloride consists of a pyridine ring attached to a propanone group. The hydrochloride indicates the presence of a chloride ion, which forms a salt with the compound .


Physical And Chemical Properties Analysis

The melting point of 1-Pyridin-4-ylpropan-1-one hydrochloride is reported to be between 159-160 °C .

Scientific Research Applications

Facile Synthesis and Potential Biological Applications

Researchers have developed an effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, starting from 1H-indole. This synthesis involves the use of 4-(1-pyrrolidino)pyridine for the removal of the chloroacetyl moiety, showcasing the utility of pyridine derivatives in synthetic chemistry. The synthesized compound is suggested to possess potential biological interest due to its aldose reductase inhibitory potential, highlighting its relevance in medicinal chemistry (Demopoulos, Nicolaou, & Zika, 2003).

Corrosion Inhibition

A study on the inhibition effect of urea-derived Mannich bases on a mild steel surface in HCl solution demonstrated the synthesis and characterization of novel Mannich bases, including compounds related to pyridine derivatives. These compounds were found to effectively inhibit corrosion, with their efficiency increasing with concentration. This research not only underscores the practical applications of pyridine derivatives in industrial corrosion protection but also contributes to our understanding of the relationship between molecular structure and inhibition efficiency (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Luminescent Probes

In the field of materials science, heterometallic coordination polymers containing 1D channels synthesized under hydrothermal conditions were found to significantly increase emission intensities upon the addition of Zn2+. This property suggests the application of such polymers, which include pyridine derivatives, as luminescent probes for metal ions, offering a novel approach to sensing and detection technologies (Zhao et al., 2004).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study provides insight into the reaction mechanism, highlighting the versatility of pyridine derivatives in catalytic processes. The ability to regenerate the catalyst underscores the potential for sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

properties

IUPAC Name

1-pyridin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-2-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORITXTWPHOJZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-4-ylpropan-1-one;hydrochloride

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